Product packaging for Sodium 9,10-dihydroxystearate(Cat. No.:CAS No. 20731-55-9)

Sodium 9,10-dihydroxystearate

Cat. No.: B3368264
CAS No.: 20731-55-9
M. Wt: 338.5 g/mol
InChI Key: HQCPAOZSBHJRKS-UHFFFAOYSA-M
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Description

Sodium 9,10-dihydroxystearate (CAS 20731-55-9) is the sodium salt of 9,10-dihydroxystearic acid, with the molecular formula C18H36O4Na . This compound serves as a very important chemical intermediate with significant application potential in the fields of medicines, cosmetics, and surfactants . It is derived from 9,10-dihydroxystearic acid, a long-chain fatty acid that features two hydroxyl groups and one carboxyl group, and is considered an octadecanoid lipid molecule . The parent dihydroxy fatty acid can be found in nature, for example in peanuts, making it a potential biomarker . From a synthetic chemistry perspective, the precursor to this salt, 9,10-dihydroxystearic acid, is typically prepared by the dihydroxylation of oleic acid. Modern, green preparation methods focus on using hydrogen peroxide as an oxidant with catalysts like phosphotungstic acid, avoiding corrosive strong acids and making the process more environmentally friendly and suitable for industrial application . A key research value of 9,10-dihydroxystearic acid and its derivatives lies in their role in the two-step oxidative cleavage of unsaturated fatty acids . In this process, the carbon-carbon bond between the two hydroxyl groups is cleaved using oxygen and a catalyst, such as copper-based systems, to produce two valuable products: azelaic acid and pelargonic acid . Azelaic acid is a key bio-monomer for synthesizing biodegradable polyesters and is also used in pharmaceutical and cosmetic formulations, while pelargonic acid is used in agrochemicals and personal care products . This oxidative cleavage route presents a safer alternative to the traditional industrial process that uses ozone . Therefore, this compound is a compound of high interest for researchers working in the fields of oleochemistry, green chemistry, and the development of bio-based polymers and specialty chemicals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NaO4 B3368264 Sodium 9,10-dihydroxystearate CAS No. 20731-55-9

Properties

IUPAC Name

sodium;9,10-dihydroxyoctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4.Na/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCPAOZSBHJRKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120-87-6 (Parent)
Record name Sodium 9,10-dihydroxystearate
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DSSTOX Substance ID

DTXSID90942945
Record name Sodium 9,10-dihydroxyoctadecanoate
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Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20731-55-9
Record name Sodium 9,10-dihydroxystearate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 9,10-dihydroxyoctadecanoate
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Record name Sodium 9,10-dihydroxystearate
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Synthetic Methodologies for 9,10 Dihydroxystearate Production

Chemical Synthesis Pathways for 9,10-Dihydroxystearate (B1259267)

The generation of 9,10-dihydroxystearate is fundamentally a two-stage process: first, the synthesis of 9,10-dihydroxystearic acid from an unsaturated precursor like oleic acid, and second, the neutralization of the carboxylic acid group to form the sodium salt. The critical step is the introduction of two hydroxyl groups across the double bond of the fatty acid chain. This is achieved through two main strategies: direct oxidative dihydroxylation or a two-step epoxidation-hydrolysis sequence.

Oxidative Dihydroxylation of Unsaturated Fatty Acid Precursors

Oxidative dihydroxylation involves the direct conversion of the alkene functional group in an unsaturated fatty acid, such as oleic acid, into a vicinal diol. This transformation can be accomplished using various oxidizing agents, each with its own characteristics regarding stereoselectivity, yield, and reaction conditions.

Hydrogen peroxide, in the presence of a catalyst, serves as an effective reagent for the dihydroxylation of oleic acid. One common method involves the use of performic acid, generated in situ from formic acid and hydrogen peroxide. orgsyn.org This reaction proceeds by first forming an epoxide which is then immediately hydrolyzed under the acidic conditions to yield the diol.

A well-documented procedure involves stirring oleic acid with formic acid, followed by the addition of hydrogen peroxide. orgsyn.org The reaction is typically exothermic and requires temperature control. orgsyn.org After the reaction, the formic acid is removed, and the resulting hydroxyformoxystearic acid intermediate is hydrolyzed with aqueous sodium hydroxide (B78521). orgsyn.org Subsequent acidification yields 9,10-dihydroxystearic acid. orgsyn.org Catalysts such as phosphotungstic acid can also be employed to facilitate the reaction between oleic acid and hydrogen peroxide, offering a method that avoids strong acids like formic or sulfuric acid. google.com

Table 1: Peroxide-Mediated Synthesis of 9,10-Dihydroxystearic Acid

Precursor Reagents Catalyst Reaction Time Temperature Yield Reference
Oleic Acid Hydrogen Peroxide, Formic Acid None (in situ performic acid) ~3 hours 40°C 75-80 g (from 141 g oleic acid) orgsyn.org

Potassium permanganate (B83412) (KMnO₄) is a classic and powerful oxidizing agent used for the syn-dihydroxylation of alkenes, a reaction that produces a diol where both hydroxyl groups are added to the same face of the double bond. When applied to oleic acid, this method yields erythro-9,10-dihydroxystearic acid. The reaction is typically carried out in a cold, alkaline aqueous solution.

In a typical laboratory-scale synthesis, oleic acid is first saponified with a base like sodium hydroxide or potassium hydroxide to form a clear solution. wikipedia.org A dilute solution of potassium permanganate is then added slowly at a low temperature (around 10°C) to prevent over-oxidation and cleavage of the carbon-carbon double bond. wikipedia.org The reaction pH is a critical factor; maintaining a pH between 9.0 and 9.5 can favor the formation of ketohydroxystearic acids, while higher pH levels (above 12) promote the formation of 9,10-dihydroxystearic acid in high yields. After the reaction, the excess permanganate is quenched, and the mixture is acidified to precipitate the crude 9,10-dihydroxystearic acid, which can then be purified by recrystallization. wikipedia.org

Table 2: Permanganate-Mediated Synthesis of erythro-9,10-Dihydroxystearic Acid

Precursor Reagents Key Conditions Crude Yield Final Yield (after purification) Reference
Oleic Acid (technical grade, 90%) NaOH, KMnO₄, HCl Reaction at 10°C 3.01 g (from 3.14 g oleic acid) 87% wikipedia.org

Osmium tetroxide (OsO₄) is a highly effective but toxic and expensive reagent for the syn-dihydroxylation of alkenes. It is known for its high yields and predictable stereochemistry. Due to its cost and toxicity, it is often used in catalytic amounts in conjunction with a co-oxidant. The reaction proceeds through the formation of a cyclic osmate ester, which is then cleaved to give the vicinal diol.

The catalytic dihydroxylation can be performed using co-oxidants like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) to regenerate the OsO₄. masterorganicchemistry.com The reaction is typically carried out in a solvent mixture, such as acetone (B3395972) and water. The dihydroxylation of oleic acid with OsO₄ results in the formation of a diester of osmic acid, where two fatty acid molecules are linked through an osmic acid molecule. google.com Reductive hydrolysis of the osmate ester with agents like sodium sulfite (B76179) liberates the diol. masterorganicchemistry.com

Periodates, such as sodium periodate (B1199274) (NaIO₄), are not typically used for the direct synthesis of 9,10-dihydroxystearic acid from oleic acid. Instead, their primary role in this context is the oxidative cleavage of the pre-formed 9,10-diol. This reaction, known as the Malaprade oxidation, breaks the carbon-carbon bond between the two hydroxyl groups to yield two carbonyl compounds (aldehydes or ketones). wikipedia.orgwikipedia.org

In some named reactions, periodate is used in combination with a catalytic amount of a dihydroxylating agent like osmium tetroxide (Lemieux-Johnson oxidation) or potassium permanganate (Lemieux-von Rudloff oxidation). researchgate.netcdnsciencepub.comd-nb.info In these tandem reactions, the primary oxidant (OsO₄ or KMnO₄) first creates the 9,10-diol from the oleic acid double bond. The periodate then serves two functions: it cleaves the newly formed diol and regenerates the catalytic oxidant, allowing the cycle to continue. researchgate.net Therefore, while crucial for subsequent transformations, periodate-mediated routes lead to the cleavage products (like azelaic and pelargonic acids) rather than the synthesis of 9,10-dihydroxystearic acid itself. researchgate.net

Epoxidation-Hydrolysis Routes for 9,10-Dihydroxystearate Synthesis

An alternative and widely used industrial method for producing 9,10-dihydroxystearic acid is a two-step process involving the epoxidation of oleic acid followed by the hydrolysis of the resulting epoxide ring. chemistrysteps.comnih.gov This route offers good yields and can be controlled to produce the desired diol.

The first step, epoxidation, is often carried out using a peracid, such as peracetic acid or performic acid, which can be generated in situ from acetic acid or formic acid and hydrogen peroxide. The epoxidation of oleic acid with performic acid, sometimes catalyzed by a small amount of sulfuric acid, can yield over 98% conversion to the epoxide. The second step is the hydrolysis of the epoxide ring. This is an acid-catalyzed ring-opening reaction where a water molecule attacks one of the carbon atoms of the oxirane ring, resulting in the formation of the vicinal diol. chemistrysteps.com This hydrolysis step leads to anti-dihydroxylation, producing the threo-isomer of 9,10-dihydroxystearic acid. The complete process, from epoxidation to hydrolysis, has been shown to achieve high yields of the final dihydroxystearic acid. chemistrysteps.com

Table 3: Epoxidation-Hydrolysis Synthesis of 9,10-Dihydroxystearic Acid

Epoxidation Reagents Hydrolysis Conditions Catalyst Relative Conversion to Oxirane (RCO%) Final Product Reference
Performic acid (in situ) Subsequent hydrolysis Sulfuric acid >98% 9,10-Dihydroxy fatty acids
Hydrogen peroxide, formic acid In situ hydrolysis None 78% 9,10-Dihydroxystearic acid

Finally, to obtain Sodium 9,10-dihydroxystearate, the synthesized 9,10-dihydroxystearic acid is neutralized with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution. ontosight.ai

Acid-Catalyzed Hydrolysis of 9,10-Epoxystearic Acid

A well-established method for producing 9,10-dihydroxystearic acid involves the acid-catalyzed hydrolysis of 9,10-epoxystearic acid. This process typically begins with the epoxidation of oleic acid using a peroxy acid, such as performic acid, generated in situ from formic acid and hydrogen peroxide. orgsyn.orgresearchgate.net The epoxidation reaction is an ionic addition where the peroxy acid attacks the double bond of the oleic acid to form an epoxide intermediate. mdpi.com

Following the formation of the epoxide, the oxirane ring is cleaved through hydrolysis. This can be achieved by heating the intermediate with an aqueous acid or base. orgsyn.org For instance, a common laboratory-scale procedure involves adding hydrogen peroxide to a mixture of oleic acid and formic acid. After the initial exothermic reaction, the intermediate hydroxyformoxystearic acid is hydrolyzed by heating with an excess of aqueous sodium hydroxide. The resulting soap solution is then acidified to yield the final 9,10-dihydroxystearic acid product. orgsyn.org A chemo-enzymatic variation involves lipase-mediated epoxidation, where the resulting epoxide undergoes in situ acid-catalyzed hydrolysis to afford the diol. mdpi.comnih.govdntb.gov.ua This method allows the threo-9,10-dihydroxystearic acid to crystallize directly from the reaction medium. mdpi.comnih.gov

The Taguchi method has been employed to optimize reaction conditions for this process, identifying key parameters such as catalyst loading, molar ratios of reactants, and temperature to maximize the selectivity for DHSA. researchgate.net

Tungstate-Catalyzed Epoxidation and Hydrolysis

Tungsten-based catalysts are highly effective for the oxidative cleavage of olefins like oleic acid, proceeding through a pathway of epoxidation and subsequent hydrolysis. researchgate.net Catalysts such as tungstic acid (H₂WO₄) or phosphotungstic acid, in the presence of hydrogen peroxide (H₂O₂), form active W-peroxo complexes. rsc.orgosti.gov These peroxo complexes are the active species that transfer an oxygen atom to the double bond of oleic acid, forming the epoxide. mdpi.comosti.gov

The reaction mechanism involves several steps:

Formation of tungsten peroxo complexes from the reaction of the tungsten catalyst with H₂O₂. rsc.org

Reaction of the peroxo complexes with the alkene (oleic acid) to produce an epoxide. osti.gov

Hydrolysis of the epoxide to form the corresponding trans-diol (9,10-dihydroxystearic acid). researchgate.net

This method is considered advantageous as it avoids the use of strong acids like formic or sulfuric acid, reducing equipment corrosion and environmental impact. google.com Both homogeneous tungstic acid and heterogeneous supported phosphotungstic acid catalysts have proven effective, offering good selectivity and high activity. google.comtu-dortmund.de The use of a phase transfer catalyst can further enhance the reaction in biphasic systems. mdpi.com

Catalyst SystemOxidantKey FeaturesReference(s)
Formic AcidH₂O₂In situ formation of performic acid for epoxidation, followed by hydrolysis. orgsyn.org, researchgate.net
Tungstic Acid / Phosphotungstic AcidH₂O₂Forms active W-peroxo complexes; avoids strong acids. rsc.org, osti.gov, google.com
Lipase (B570770) / AcidH₂O₂Chemo-enzymatic epoxidation followed by in situ acid-catalyzed hydrolysis. mdpi.com, nih.gov

Advanced Catalytic Systems for 9,10-Dihydroxystearate Synthesis

Research into more efficient and sustainable production methods has led to the development of advanced catalytic systems, including heterogeneous, homogeneous, and supported catalysts.

Heterogeneous Catalysis in Dihydroxylation Reactions

Heterogeneous catalysts offer significant advantages in terms of easy separation from the reaction mixture, reusability, and improved process cleanliness. researchgate.net Various materials have been explored for the dihydroxylation of oleic acid. Copper oxide supported on alumina (B75360) (CuO/Al₂O₃) has been used as a heterogeneous catalyst in the oxidative cleavage of dihydroxystearic acid triglyceride, which is formed from the dihydroxylation of oleic acid triglyceride. d-nb.infonih.gov

Mesoporous mixed metal oxides, such as tungsten oxide/γ-alumina, have also been developed for the oxidative cleavage of oleic acid, a process for which dihydroxylation is a key intermediate step. researchgate.net The use of in situ generated performic acid with a solid acid catalyst like sulfuric acid represents another heterogeneous approach to produce epoxidized oleic acid, which can then be hydrolyzed to the diol. researchgate.net These solid catalysts can often be recycled multiple times, making the process more economical and environmentally friendly. researchgate.net

Homogeneous Catalysis in Dihydroxylation Reactions

Homogeneous catalysts, while presenting separation challenges, are often highly active and selective. In the context of 9,10-dihydroxystearate synthesis, sulfuric acid has been used as a homogeneous catalyst for the epoxidation of oleic acid, which is then hydroxylated in a continuous one-step process to produce the bio-polyol (diol). researchgate.net

Phosphotungstic acid is another effective homogeneous catalyst for the oxidative cleavage of methyl oleate (B1233923), where methyl 9,10-dihydroxystearate is a crucial intermediate. tu-dortmund.de Studies using this system have shown that parameters like dilution and acidity are critical for improving the stability of the intermediate diol and achieving high selectivity towards the desired cleavage products. tu-dortmund.de The challenge of catalyst recovery in homogeneous systems is an active area of research, with techniques like nanofiltration being explored. tu-dortmund.de

Supported Catalysts in 9,10-Dihydroxystearate Production

Supported catalysts combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. This is achieved by anchoring the active catalytic species onto a solid support. For the production of 9,10-dihydroxystearate and its derivatives, several supported systems have been investigated.

Supported noble metal nanoparticles, including gold (Au), palladium (Pd), and bimetallic PdAu on supports like titanium dioxide, aluminum oxyhydroxides, and carbon (Sibunit), have been studied for the subsequent oxidative cleavage of 9,10-dihydroxystearic acid. mdpi.com The synthesis of the diol itself is a prerequisite for this step. mdpi.com A patent describes the use of phosphotungstic acid supported on carriers such as silica (B1680970), molecular sieves, or titanium dioxide for the synthesis of 9,10-dihydroxystearic acid from oleic acid. google.com

Furthermore, tungsten atoms grafted onto an alumina support (WOx-Al₂O₃) have been shown to be effective catalysts that mediate the oxidative cleavage of oleic acid via an epoxide intermediate, which is then hydrolyzed. osti.gov Microencapsulated osmium tetroxide, a polymer-supported catalyst, has also been developed as a recoverable and reusable system for the dihydroxylation of olefins in general. acs.org

Catalyst TypeExample CatalystSupport Material (if applicable)Key AdvantageReference(s)
Heterogeneous CuOAlumina (Al₂O₃)Easy separation and reusability. d-nb.info, nih.gov
Homogeneous Phosphotungstic AcidN/AHigh activity and selectivity. tu-dortmund.de
Supported Phosphotungstic AcidSilica, TiO₂, Molecular SievesCombines activity with ease of separation. google.com
Supported Tungsten Oxide (WOx)Alumina (Al₂O₃)Effective for oxidative cleavage via diol. osti.gov
Supported Gold (Au) NanoparticlesCarbon (Sibunit)High activity in subsequent cleavage reactions. mdpi.com

Chemo-Enzymatic and Biocatalytic Approaches for 9,10-Dihydroxystearate Synthesis

Greener and more selective synthetic routes are being developed using enzymes and whole-cell biocatalysts. These methods often operate under milder conditions and can exhibit high stereo- and regioselectivity.

A prominent chemo-enzymatic approach involves a two-step, one-pot process. First, an enzyme, typically a lipase such as Novozyme 435 or Candida antarctica Lipase-B (CAL-B), catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. mdpi.comudl.cat This peroxy acid then acts as an oxidant for the in situ self-epoxidation of oleic acid. mdpi.comnih.gov The second step is the hydrolysis of the resulting epoxide ring. This can be accomplished through acid-catalyzed ring-opening directly in the reaction medium or by subsequent treatment with hot water. mdpi.comudl.cat This combined approach has successfully yielded threo-9,10-dihydroxystearic acid with good recovery. udl.cat

Purely biocatalytic routes utilize enzymes like epoxide hydrolases (EHs) or whole microbial cells. Soluble epoxide hydrolases from various plant sources, such as soybean (Glycine max), maize (Zea mays), and celeriac (Apium graveolens), have been shown to catalyze the hydrolysis of cis-9,10-epoxystearic acid to threo-9,10-dihydroxystearic acid. nih.govnih.govsigmaaldrich.cn These enzymes can exhibit remarkable stereoselectivity. For example, soybean EH is highly enantioselective, converting a racemic epoxide mixture into a single chiral diol product, threo-9R,10R-dihydroxystearic acid. nih.govnih.govwur.nl

Whole-cell biocatalysis has also been demonstrated. Resting cells of microorganisms like Pseudomonas species can directly hydrate (B1144303) the double bond of oleic acid to form 10-hydroxystearic acid, while their enzyme preparations can also hydrate 9,10-epoxystearic acid to the corresponding diol. gsartor.org Other microorganisms, such as Micrococcus luteus, contain alcohol dehydrogenases capable of oxidizing the diol, indicating the biological relevance of these compounds and enzymatic pathways for their transformation. researchgate.net

ApproachBiocatalystReaction StepsKey OutcomeReference(s)
Chemo-Enzymatic Lipase (e.g., Novozyme 435, CAL-B)1. Enzymatic epoxidation of oleic acid. 2. Acid-catalyzed or hot water hydrolysis of the epoxide.Crystalline threo-9,10-dihydroxystearic acid. mdpi.com, udl.cat, nih.gov
Biocatalytic Epoxide Hydrolase (e.g., from soybean)Direct enzymatic hydrolysis of 9,10-epoxystearic acid.High stereoselectivity, yielding specific chiral diols. nih.gov, nih.gov
Biocatalytic Pseudomonas sp. (cell-free extracts)Hydration of 9,10-epoxystearic acid.Formation of 9,10-dihydroxystearic acid. gsartor.org
Biocatalytic Micrococcus luteusOxidation of 9,10-dihydroxystearic acid.Transformation to hydroxyketones for further synthesis. researchgate.net

Process Intensification and Green Chemistry in 9,10-Dihydroxystearate Production

The principles of green chemistry and process intensification are increasingly being applied to the synthesis of 9,10-dihydroxystearate to improve efficiency, safety, and environmental impact.

Continuous flow synthesis offers significant advantages over traditional batch processing for the production of 9,10-dihydroxystearate and its derivatives. acs.org This technology allows for better control over reaction parameters, improved safety, and higher throughput. tu-dortmund.delookchem.com The synthesis of methyl 9,10-dihydroxystearate has been successfully transferred from batch to a continuous flow process. tu-dortmund.de This involved a homogeneously Ru-catalyzed epoxidation of methyl oleate followed by acid-catalyzed hydrolysis of the epoxide. tu-dortmund.de In the flow system, the epoxidation achieved up to 97% conversion within 14 minutes, and the subsequent hydrolysis required a residence time of only 10 minutes for quantitative conversion. tu-dortmund.de Similarly, the synthesis of biowax esters from fatty acids has been shown to be remarkably improved in a flow mode, cutting reaction times from 12 hours to 30 minutes and allowing for lower reaction temperatures. acs.org

The choice of solvent plays a critical role in the environmental footprint of a chemical process. In the synthesis of 9,10-dihydroxystearate, research has focused on using greener solvents and advanced fluid technologies. Supercritical carbon dioxide (scCO2) has been explored as a reaction solvent for the oxidation of oleic acid. d-nb.infonih.gov The use of scCO2 can simplify product separation, thereby reducing the need for energy-intensive distillation. d-nb.infonih.gov Supercritical fluid extraction, using CO2, has also been employed to recover and purify products and biocatalysts from reaction mixtures. udl.cat Other research has investigated the use of alternative, more environmentally benign solvents, such as α-limonene, for the biocatalytic esterification of DHSA. udl.cat In some methods, reactions are carried out without any organic solvents to better align with green chemistry principles. researchgate.net

A key aspect of sustainable chemistry is the utilization of renewable and waste-derived feedstocks. The production of 9,10-dihydroxystearic acid is well-suited for this approach, as its primary precursor, oleic acid, is abundant in various bio-based materials. researchgate.net Significant research has been conducted on synthesizing DHSA and its derivatives from commercial-grade palm-based oleic acid, non-edible animal fat, and soapstock from the refining of high-oleic sunflower oil. researchgate.netudl.catrsc.orgd-nb.info This process of valorization transforms low-value byproducts and renewable resources into a valuable chemical intermediate. d-nb.infosemanticscholar.org For example, a chemo-enzymatic process was developed to convert oleic acid from soapstock into 9,10-dihydroxystearic acid, which was then further processed into other commercially valuable chemicals. semanticscholar.org This approach not only provides a sustainable route to DHSA but also contributes to a circular economy by finding value in agro-industrial waste streams. d-nb.info

Stereoselective Synthesis of 9,10-Dihydroxystearate Isomers

The stereoselective synthesis of 9,10-dihydroxystearate isomers focuses on controlling both the position of the hydroxyl groups (regioselectivity) and their relative orientation in space (diastereoselectivity). The starting material is typically oleic acid, a monounsaturated fatty acid with a cis-double bond between carbons 9 and 10. The goal is to produce specific isomers, namely the threo or erythro diastereomers, by selecting appropriate synthetic routes. cdnsciencepub.comdissertation.com The configuration of these isomers has been confirmed through various analytical methods, including nuclear magnetic resonance (NMR) and total synthesis. cdnsciencepub.comdissertation.com

Regioselectivity in the context of 9,10-dihydroxystearate synthesis is inherently defined by the location of the double bond in the precursor, oleic acid. The primary challenge is to ensure the hydroxylation occurs exclusively at the C9 and C10 positions without affecting other parts of the fatty acid chain.

Chemical Methods: Chemical dihydroxylation of oleic acid is the most common approach. The reactivity of the C9-C10 double bond makes it the target for oxidation reactions. Reagents such as osmium tetroxide, potassium permanganate, and peroxy acids are employed to add hydroxyl groups across this bond. oc-praktikum.deorgsyn.org For instance, the reaction with performic acid, generated in situ from formic acid and hydrogen peroxide, specifically targets the double bond to first form an epoxide, which is then hydrolyzed to the diol. orgsyn.org Similarly, oxidation with potassium permanganate under controlled temperature and pH conditions also achieves dihydroxylation at the C9-C10 positions. oc-praktikum.dersc.org

Biocatalytic Methods: Enzymatic reactions offer high regioselectivity and are an area of growing research interest. Cytochrome P450 enzymes (CYPs) and fungal peroxygenases are capable of performing highly specific hydroxylations on fatty acid chains. researchgate.netupc.edu While many CYPs hydroxylate fatty acids at sub-terminal positions (ω-1, ω-2, etc.), specific enzymes or engineered variants can target the double bond of unsaturated fatty acids. researchgate.netd-nb.infonih.govnih.gov For example, some enzymes can catalyze the epoxidation of oleic acid at the C9-C10 position, which can then be enzymatically or chemically hydrolyzed to the corresponding diol. upc.edumdpi.com This biocatalytic approach can offer a greener alternative to traditional chemical methods. researchgate.net

Table 1: Regioselective Dihydroxylation Methods for Oleic Acid

MethodReagent/EnzymeMechanismPrimary ProductReference
Chemical Performic Acid (HCOOOH) / H₂O₂Epoxidation followed by hydrolysis9,10-Dihydroxystearic Acid orgsyn.org
Chemical Potassium Permanganate (KMnO₄)Direct Dihydroxylation9,10-Dihydroxystearic Acid oc-praktikum.demdpi.com
Chemical Acetic Acid / H₂O₂ / Ion Exchange ResinEpoxidation followed by hydrolysisMethyl 9,10-dihydroxystearate researchgate.net
Biocatalytic Fungal Peroxygenase (e.g., from Agrocybe aegerita)Stepwise oxidationHydroxy and dihydroxy fatty acids nih.gov
Biocatalytic Cytochrome P450 (mutants)Epoxidation or direct hydroxylation9,10-Epoxystearate or 9,10-Dihydroxystearate nih.gov

The relative stereochemistry of the two hydroxyl groups on the stearic acid backbone defines the threo and erythro diastereomers. Controlling the formation of these isomers is achieved by choosing a synthetic method with a known stereochemical outcome, typically syn- or anti-addition across the double bond of oleic acid.

Syn-Dihydroxylation: This mechanism involves the addition of both hydroxyl groups to the same face of the double bond. When applied to cis-oleic acid, syn-dihydroxylation results in the formation of the erythro isomer. A classic method to achieve this is the oxidation with cold, alkaline potassium permanganate (KMnO₄). oc-praktikum.dersc.orgmdpi.com The reaction proceeds through a cyclic permanganate ester intermediate, which is then hydrolyzed to yield the syn-diol. The erythro isomer is the higher-melting form of 9,10-dihydroxystearic acid, with a melting point of approximately 132 °C. oc-praktikum.de

Anti-Dihydroxylation: This mechanism adds the two hydroxyl groups to opposite faces of the double bond. On cis-oleic acid, this leads to the threo isomer. This outcome is typically achieved in a two-step process:

Epoxidation: The oleic acid double bond is first converted into an epoxide using a peroxy acid, such as peracetic acid or performic acid. orgsyn.orgmdpi.com This reaction forms an oxirane ring.

Hydrolysis: The subsequent acid-catalyzed ring-opening of the epoxide occurs via an SN2-type backside attack by a water molecule, resulting in the anti-addition of the hydroxyl groups and the formation of the threo-diol. mdpi.com The threo isomer is the lower-melting form, with a melting point around 90-95 °C. orgsyn.org

The synthesis of the high-melting (threo) isomer can also be accomplished by starting with elaidic acid, the trans-isomer of oleic acid, and using a syn-addition method like performic acid oxidation. orgsyn.org The stereochemistry of the starting alkene dictates the final diastereomer produced. Some enzymatic reactions have also been shown to produce specific diastereomers. For instance, reactions with certain desaturase mutants on oleoyl-CoA can yield the erythro-9,10-diol. nih.gov

Table 2: Diastereoselective Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid (cis-isomer)

MethodReagent(s)Stereochemical OutcomeDiastereomer FormedMelting Point (°C)Reference
Permanganate OxidationCold, alkaline KMnO₄syn-additionerythro~132 oc-praktikum.demdpi.com
Peroxy Acid Oxidation1. HCOOOH or CH₃COOOH 2. H₃O⁺anti-additionthreo~95 orgsyn.orgmdpi.com
Enzymatic (Desaturase mutant)Δ9DD101I mutantStereospecific hydroxylationerythroN/A nih.gov

Advanced Characterization and Structural Elucidation of 9,10 Dihydroxystearate

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of 9,10-dihydroxystearic acid.

¹H NMR analysis of 9,10-dihydroxystearic acid reveals characteristic signals that confirm its structure. In a typical spectrum, a triplet at approximately 0.84 ppm is assigned to the terminal methyl (CH₃) group. rsc.org The long chain of methylene (B1212753) (CH₂) groups appears as a complex multiplet between 1.19 and 1.89 ppm. rsc.org A triplet at around 2.28-2.34 ppm corresponds to the methylene group adjacent to the carboxyl group (α-CH₂). rsc.orgdss.go.th The most revealing signals are those for the protons attached to the carbon atoms bearing the hydroxyl groups (CH-OH), which typically appear as a multiplet around 3.18-3.58 ppm or 4.23-4.41 ppm. rsc.orgscispace.com The hydroxyl protons themselves can be observed at around 4.85 ppm, though this signal can be broad and its position variable. dss.go.th

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of 9,10-dihydroxystearic acid shows a signal for the carboxyl carbon (COOH) at approximately 174.4 ppm. rsc.org The carbons attached to the hydroxyl groups (C-9 and C-10) resonate in the range of 72.4 to 76.1 ppm. rsc.orgmdpi.com The terminal methyl carbon appears at about 13.9 ppm, while the numerous methylene carbons of the fatty acid chain produce a cluster of signals between 22.1 and 37.1 ppm. rsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 9,10-Dihydroxystearic Acid and its Derivatives

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-CH₃0.84 (t) rsc.org13.9 rsc.org
-(CH₂)n-1.19-1.89 (m) rsc.org22.1-37.1 rsc.orgmdpi.com
-CH₂COO-2.28-2.34 (t) rsc.orgdss.go.th34.1 mdpi.com
-CH(OH)-3.18-4.41 (m) rsc.orgscispace.com72.4-76.1 rsc.orgmdpi.com
-COOH-174.4 rsc.org
-OH4.85 (s) dss.go.th-

Note: Chemical shifts can vary depending on the solvent and specific isomer (threo or erythro).

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 9,10-dihydroxystearic acid. The FTIR spectrum of DHSA is characterized by several key absorption bands. A broad and strong absorption band in the region of 3250-3400 cm⁻¹ confirms the presence of the hydroxyl (-OH) groups due to O-H stretching vibrations. dss.go.thuii.ac.id The C-H stretching vibrations of the methylene and methyl groups in the alkyl chain are observed as sharp peaks around 2916 and 2854 cm⁻¹. uii.ac.id A strong, sharp peak around 1705-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. scispace.commdpi.com The disappearance of the C=C double bond absorption (typically around 3004 cm⁻¹) from the spectrum of the starting material, oleic acid, indicates the successful hydroxylation of the double bond. dss.go.th

Table 2: Characteristic FTIR Absorption Bands for 9,10-Dihydroxystearic Acid

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3250-3400O-H stretchingHydroxyl (-OH)
2916, 2854C-H stretchingAlkyl (CH₂, CH₃)
1705-1710C=O stretchingCarboxylic Acid (-COOH)

Mass Spectrometry (MS), including GC-MS/MS and ESI-MS

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the structure of 9,10-dihydroxystearic acid. Various ionization methods are employed for its analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like DHSA. In negative ion mode, ESI-MS of DHSA typically shows a prominent deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 315. rsc.orgresearchgate.net This corresponds to the molecular formula C₁₈H₃₅O₄⁻.

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, although it requires derivatization of the polar hydroxyl and carboxyl groups to increase volatility. dss.go.th Common derivatization agents include N,O-bis(trimethylsilyl)acetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and the carboxylic acid to a TMS ester. jscimedcentral.com The resulting derivative can be readily analyzed by GC-MS. Tandem mass spectrometry (GC-MS/MS) of the derivatized DHSA provides detailed structural information through collision-induced dissociation. For instance, the PFB-TMS derivative of dihydroxy-[9,10-²H₂]stearic acid produces a [M-PFB]⁻ anion at m/z 461, which fragments to characteristic product ions, confirming the positions of the hydroxyl groups. jscimedcentral.com The mass spectrum of underivatized DHSA can show a molecular weight of 315.1, which is very close to the theoretical value of 316.48. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 9,10-dihydroxystearate (B1259267) from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography (GC) for Compositional Analysis

Gas chromatography (GC) is a primary technique for assessing the purity and compositional analysis of 9,10-dihydroxystearic acid. dss.go.thpsu.edu Due to its low volatility, DHSA must be derivatized prior to GC analysis. The most common derivatization involves converting the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. dss.go.th

The analysis is typically performed on a nonpolar capillary column, such as an HP-5 column. dss.go.th The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 290°C) to elute the derivatized components. dss.go.th This method allows for the separation of DHSA from unreacted oleic acid and other saturated fatty acids that may be present in the sample. dss.go.th The purity of the synthesized DHSA can be determined from the relative peak areas in the chromatogram. researchgate.net For example, after repeated recrystallization, the purity of DHSA can reach over 95%. researchgate.net GC can also separate the threo and erythro diastereomers of DHSA after derivatization with agents like trifluoroacetate (B77799) (TFA). nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the synthesis of 9,10-dihydroxystearic acid from oleic acid. rsc.orgdss.go.th The reaction progress can be tracked by spotting the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material (oleic acid) and developing the plate in a suitable solvent system, such as a mixture of hexane, ethyl acetate, and acetic acid (e.g., 50:50:1 by volume). dss.go.th

As the reaction proceeds, a new spot corresponding to the more polar DHSA product will appear on the chromatogram, with a lower retention factor (Rf) value than the less polar oleic acid. dss.go.th The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. ualberta.ca The spots are typically visualized by spraying the plate with a charring agent like a sulfuric acid solution and heating, or by exposure to iodine vapor. dss.go.thuni-giessen.de TLC is also used to check the purity of the final product and to guide purification by column chromatography. rsc.orgsemanticscholar.org

Advanced Structural and Morphological Investigations

Advanced analytical techniques are crucial for understanding the material properties of Sodium 9,10-dihydroxystearate at a molecular and particulate level. Investigations into its crystal structure, polymorphism, and particle size distribution provide critical insights into its behavior and functionality in various applications. Much of the detailed crystallographic and morphological research has been conducted on its precursor, 9,10-dihydroxystearic acid (DHSA), from which the sodium salt is synthesized. ontosight.ai The structural characteristics of the acid are foundational to understanding the resulting salt.

Crystal Structure and Polymorphism Studies

The arrangement of molecules in the solid state significantly influences the physical properties of a material. Studies on 9,10-dihydroxystearic acid (DHSA), the direct precursor to this compound, reveal specific and consistent crystallographic features.

Research has demonstrated that while the crystal habit (the external shape) of DHSA can be altered by crystallization conditions such as solvent type, concentration, and cooling mode, the fundamental crystal system remains unchanged. researchgate.netupm.edu.my The crystals have been observed to agglomerate into either sphere-like or plate-like habits. researchgate.net Despite these variations in external shape, X-ray diffraction (XRD) analysis consistently identifies the crystal system as triclinic. researchgate.netupm.edu.my Furthermore, investigations into its polymorphic behavior indicate the presence of a strong β form, with the potential for a weak β' form also being present. researchgate.net

Table 1: Crystallographic Data for 9,10-Dihydroxystearic Acid (DHSA)

ParameterFindingSource(s)
Crystal SystemTriclinic researchgate.net, upm.edu.my
Crystal HabitSphere-like or Plate-like researchgate.net
Polymorphic FormStrong β (with possible weak β' presence) researchgate.net

This data pertains to 9,10-dihydroxystearic acid, the precursor to this compound.

Particle Size Distribution Analysis

The particle size and its distribution are critical parameters that affect the material's handling, processing, and performance characteristics, such as solubility and dissolution rate. For this compound, these properties are largely determined during the crystallization and purification of its parent acid, DHSA.

Studies focusing on the purification of DHSA produced from palm oil-based oleic acid have characterized the particle size of the resulting crystals. researchgate.net Following a solvent crystallization purification process, the refined DHSA crystals were found to have a broad diameter range. The particle size distribution (PSD) of DHSA crystals is known to be influenced by crystallization parameters, including temperature and the cooling methods employed. jst.go.jpupm.edu.my

Table 2: Particle Size Data for Refined 9,10-Dihydroxystearic Acid (DHSA)

ParameterValueSource(s)
Particle Diameter Range49 to 1783 microns researchgate.net

This data pertains to 9,10-dihydroxystearic acid, the precursor to this compound.

Chemical Reactivity and Mechanistic Investigations of 9,10 Dihydroxystearate

Oxidative Cleavage Reactions of 9,10-Dihydroxystearate (B1259267)

Intermediate Formation and Transformation Mechanisms

Acyloin Intermediates

The involvement of acyloin (α-hydroxy ketone) intermediates in the direct reactions of sodium 9,10-dihydroxystearate is not extensively documented in scientific literature. Typically, 9,10-dihydroxystearate is formed from the oxidation of oleic acid and its subsequent reactions often involve the two hydroxyl groups, such as oxidative cleavage.

However, the concept of acyloin intermediates is central to the Acyloin Condensation reaction, a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone. wikipedia.orgorganic-chemistry.org This reaction proceeds through a multi-step mechanism:

Oxidative Ionization : Two sodium atoms transfer electrons to the carbonyl group of two ester molecules.

Dimerization : The resulting radical intermediates couple to form a carbon-carbon bond.

Elimination : Two alkoxide groups are eliminated, yielding a 1,2-diketone intermediate.

Reduction and Protonation : The diketone is further reduced by two more sodium atoms to form a sodium enediolate, which is then neutralized with a proton source to yield an enediol that tautomerizes to the stable acyloin product. wikipedia.orgbspublications.net

While this reaction does not describe a typical transformation of the pre-formed 9,10-dihydroxystearate, it is a key reaction in organic synthesis for creating α-hydroxy ketones from ester precursors. organic-chemistry.org The intramolecular version of this condensation is particularly useful for synthesizing large ring compounds. youtube.com

Stereochemical Aspects of 9,10-Dihydroxystearate Reactions

The stereochemistry of the two hydroxyl groups on the stearate (B1226849) backbone is a critical aspect of 9,10-dihydroxystearate chemistry, leading to the formation of different diastereomers. The primary methods for synthesizing this compound from oleic acid dictate the resulting stereochemical outcome.

Stereoselective Transformations and Inversion Mechanisms

The synthesis of 9,10-dihydroxystearate from oleic acid can be controlled to produce specific stereoisomers through two main pathways: syn-dihydroxylation and anti-dihydroxylation. chemistrylearner.comlibretexts.org

Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the double bond, producing the erythro diastereomer. oc-praktikum.deblogspot.com This is typically achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) under cold, basic conditions or osmium tetroxide (OsO₄). chemistrysteps.comlibretexts.org The mechanism involves the formation of a cyclic intermediate, such as a cyclic manganate (B1198562) ester or osmate ester, which ensures that both oxygen atoms are delivered to the same side of the original double bond. chemistrylearner.comchemistrysteps.com Subsequent hydrolysis of this intermediate cleaves the metal-oxygen bonds to yield the cis-diol. chemistrysteps.com

Anti-dihydroxylation involves the addition of the two hydroxyl groups to opposite faces of the double bond, yielding the threo diastereomer. This process is a two-step transformation that proceeds with an inversion of stereochemistry at one of the carbon centers. libretexts.org

Epoxidation : First, the alkene (oleic acid) is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (an oxacyclopropane ring). chemistrylearner.com

Ring-Opening : The epoxide ring is then opened by acid-catalyzed hydrolysis. The mechanism involves protonation of the epoxide oxygen, followed by a nucleophilic backside attack by a water molecule on one of the carbon atoms of the epoxide. This Sₙ2-like attack causes an inversion of the stereocenter, leading to the formation of a trans-diol. libretexts.orglibretexts.org

Diastereomeric Ratios in Reaction Products

The choice of dihydroxylation method significantly influences the diastereomeric ratio of the resulting 9,10-dihydroxystearate product. The reactions are generally highly stereoselective, often yielding one diastereomer in high preference over the other.

While precise numerical ratios from individual experiments can vary based on reaction conditions, the qualitative outcome is well-established. Syn-dihydroxylation methods are designed to produce the erythro isomer, while anti-dihydroxylation pathways yield the threo isomer. For instance, the synthesis of erythro-9,10-dihydroxystearic acid using potassium permanganate is a standard laboratory procedure designed to produce this specific diastereomer in high yield. oc-praktikum.deblogspot.com Similarly, the epoxidation followed by hydrolysis route is reliably used to obtain threo-diols. libretexts.org

Reaction TypeTypical ReagentsMechanism HighlightPrimary Diastereomer Formed
Syn-Dihydroxylation1. Cold, dilute KMnO₄, OH⁻ 2. OsO₄, followed by NaHSO₃/H₂OFormation of a cyclic manganate or osmate ester intermediate. chemistrysteps.comErythro (cis-diol) oc-praktikum.de
Anti-Dihydroxylation1. mCPBA or other peroxyacid 2. H₃O⁺Epoxide formation followed by acid-catalyzed backside ring-opening. libretexts.orgThreo (trans-diol)

Peroxynitrite-Mediated Reactions of Dihydroxystearic Acid

Peroxynitrite (ONOO⁻), the reaction product of nitric oxide and superoxide, is a potent biological oxidant and nitrating agent. nih.gov Its reactions with lipids are significant in the context of oxidative stress.

Mechanisms of Peroxy Group Addition

Direct studies on the reaction of peroxynitrite with 9,10-dihydroxystearic acid are limited; however, research on its reaction with the precursor, oleic acid, provides insight into the formation of dihydroxylated products. One study demonstrated that peroxynitrite can mediate the dihydroxylation of oleic acid, producing both threo- and erythro-9,10-dihydroxystearic acids. jscimedcentral.comjscimedcentral.com

The proposed mechanism involves the addition of the peroxy group from peroxynitrite across the double bond of oleic acid. jscimedcentral.com Peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), which is a powerful oxidizing agent. researchgate.net The reaction of peroxynitrous acid with an alkene can proceed via different pathways, potentially involving radical intermediates derived from the homolytic cleavage of ONOOH into hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. nih.govnih.gov These highly reactive radicals can then attack the double bond, initiating a series of steps that lead to the diol.

Another possibility is a concerted electrophilic addition of peroxynitrous acid to the alkene, similar to epoxidation, which could form an unstable intermediate that subsequently hydrolyzes to the diol. datapdf.com The observation of both threo and erythro products suggests that the reaction may not be strictly stereoselective, possibly due to the involvement of free radical intermediates that allow for rotation around the carbon-carbon single bond before the second hydroxyl group is formed. jscimedcentral.com

Derivatization and Functional Modification of 9,10 Dihydroxystearate

Synthesis and Characterization of 9,10-Dihydroxystearate (B1259267) Esters

The carboxyl group of 9,10-dihydroxystearic acid can be readily esterified with various alcohols to produce a range of esters with distinct physical and chemical properties. These "straight esters" have been synthesized by reacting DHSA with a series of fatty alcohols, including octanol, decanol, dodecanol, tetradecanol, hexadecanol, and octadecanol. The esterification can be carried out either in the absence or presence of a catalyst. Lipase (B570770) has also been employed as a biocatalyst for this transformation.

The resulting esters exhibit properties that make them suitable for applications in the cosmetics industry. The presence of the two hydroxyl groups on the fatty acid chain allows these esters to significantly alter the properties of oily phases and wax gels. They can interact strongly with the surfaces of pigments and inorganic fillers, which leads to improved color development, long-lasting adhesion to the skin, and better pay-off properties in cosmetic formulations.

Table 1: Physical Properties of Straight Esters of 9,10-Dihydroxystearic Acid

CharacteristicC8-OH EsterC10-OH EsterC12-OH EsterC14-OH EsterC16-OH Ester
Appearance LiquidLiquidSoft SolidSoft SolidSolid
Melting Point (°C) --32-3440-4248-50
Acid Value (mg KOH/g) < 5.0< 5.0< 5.0< 5.0< 5.0
Saponification Value (mg KOH/g) 130-140120-130110-120100-11095-105

Note: Data compiled from various research findings. The exact values can vary based on the purity of reactants and reaction conditions.

Synthesis and Properties of 9,10-Dihydroxystearate Alkanolamides

Alkanolamides of 9,10-dihydroxystearic acid are another important class of derivatives, synthesized by the amidation of DHSA with alkanolamines such as ethanolamine (B43304) and propanolamine. acs.orgnih.gov This reaction is typically influenced by factors like reaction time and temperature. acs.org For instance, ethanolamine has been observed to give a higher yield in the same time frame compared to propanolamine, which is attributed to its shorter carbon chain. acs.org

The synthesis is generally carried out by heating the reactants, and the progress of the amidation can be monitored by measuring the reduction in the acid value of the reaction mixture. The products, DHSA-ethanolamide and DHSA-propanolamide, can be identified and characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In GC analysis, DHSA-ethanolamide and DHSA-propanolamide have been detected at retention times of 15.62 minutes and 16.61 minutes, respectively. nih.gov

These alkanolamides exhibit surface-active properties and can be used as emulsifiers. nih.gov They have been found to be non-irritating to the skin and are readily biodegradable, with studies showing degradation of over 60% in 20 days. nih.gov

Table 2: Reaction Conditions and Properties of DHSA-Alkanolamides

ParameterDHSA-EthanolamideDHSA-Propanolamide
Reactants 9,10-DHSA, Ethanolamine9,10-DHSA, Propanolamine
Typical Reaction Temperature 140-160°C140-160°C
GC Retention Time 15.62 min16.61 min
Surface Tension Approx. 35 mN/mApprox. 39 mN/m
Biodegradability (20 days) > 60%> 60%

Synthesis and Characterization of Monoglycerides (B3428702) of 9,10-Dihydroxystearic Acid

Monoglycerides of 9,10-dihydroxystearic acid (MGDHSA) are synthesized through the esterification of DHSA with glycerol (B35011). rsc.orgoc-praktikum.deresearchgate.net This reaction can be catalyzed by various acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and sodium hydrogen sulphate. rsc.org The formation of MGDHSA is influenced by reaction parameters including temperature, time, and catalyst concentration. rsc.orgoc-praktikum.de Increasing the reaction temperature and time generally leads to a greater reduction in the acid value, indicating a higher degree of esterification. rsc.org For example, esterification of DHSA with excess glycerol using an acid catalyst at 150°C for 4 hours can yield up to 40% MGDHSA. oc-praktikum.deresearchgate.net

The resulting product is typically a mixture of monoglycerides and diglycerides of 9,10-DHSA. rsc.org Characterization of the product is performed using techniques like FTIR and GC. rsc.org MGDHSA has shown potential as an emulsifier, particularly in oil-in-water (O/W) systems with high water content, where it can exhibit better emulsifying properties compared to glyceryl monostearate (GMS). oc-praktikum.de Furthermore, the reaction product containing MGDHSA has been found to be non-irritant to the skin, non-toxic to the aquatic environment, and readily biodegradable. oc-praktikum.deresearchgate.net

Introduction of Silylated Functional Groups to Dihydroxystearic Acid

The introduction of silylated functional groups to dihydroxystearic acid is primarily employed as a derivatization technique for analytical purposes, particularly for gas chromatography-mass spectrometry (GC/MS) analysis. caymanchem.comresearchgate.net The hydroxyl groups of DHSA are reactive and can be converted to their corresponding silyl (B83357) ethers by reacting with a silylating agent. researchgate.net This process increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis.

In a typical silylation procedure for analysis, the DHSA sample is treated with a silylating agent, and the reaction is carried out at an elevated temperature, for instance, at 80°C for one hour. researchgate.net The resulting silylated product can then be analyzed by GC/MS to identify and quantify the dihydroxy fatty acid. caymanchem.comresearchgate.net This method is crucial in research for monitoring the conversion of reactants and the formation of products in reactions involving DHSA, such as its oxidative cleavage. researchgate.net While silylation is a key analytical tool, the synthesis of stable silylated derivatives of DHSA for functional applications is less commonly reported in the literature.

Ethoxylation of 9,10-Dihydroxystearic Acid for Surfactant Development

Ethoxylation is a significant functional modification of 9,10-dihydroxystearic acid, leading to the development of novel nonionic surfactants. rsc.org In this process, DHSA is reacted with ethylene (B1197577) oxide (EO) to produce 9,10-dihydroxystearic acid ethoxylates (DHSAE-n), where 'n' represents the average number of ethoxy units added. rsc.org This reaction creates a surfactant molecule with three hydrophilic chains: the two hydroxyl groups and the carboxyl group of the original DHSA molecule become sites for the addition of polyethylene (B3416737) glycol chains. rsc.org

The structure of these ethoxylated derivatives can be confirmed using FTIR and ¹H NMR spectroscopy. rsc.org The resulting surfactants, such as DHSAE-15 (with an average of 15 EO units), exhibit interesting surface-active properties. rsc.org For example, DHSAE-15, with its branched structure, has been shown to have better wettability and higher efficiency in reducing surface tension compared to its linear counterpart, stearic acid ethoxylate with the same number of EO units (SAE-15). rsc.org These properties make ethoxylated DHSA a promising candidate for various applications requiring effective surfactants. rsc.org

Polymerization and Oligomerization of Dihydroxystearic Acid as Bio-Monomers

9,10-Dihydroxystearic acid is a valuable bio-based monomer for the synthesis of polymers due to its difunctional nature, possessing two hydroxyl groups that can participate in polymerization reactions. rsc.orgrsc.org This positions DHSA as a renewable feedstock for producing a variety of polymeric materials, including polyesters and polyurethanes. rsc.orgrsc.org

The two hydroxyl groups at the 9 and 10 positions of the DHSA molecule allow it to act as a diol monomer in condensation polymerization reactions. When reacted with a dicarboxylic acid, DHSA can form polyesters. The long aliphatic chain of the DHSA unit incorporated into the polymer backbone can impart flexibility and hydrophobicity to the resulting polyester.

Furthermore, DHSA has been investigated as a substitute for petroleum-derived monomers in the synthesis of other polymers. For instance, it has been shown to be a promising candidate to fully or partially replace 2,2-bis(hydroxymethyl)-propionic acid (DMPA) in the preparation of waterborne polyurethane dispersions (WPUDs). rsc.orgrsc.org In this application, the hydroxyl groups of DHSA react with isocyanate groups, incorporating the fatty acid structure into the polyurethane backbone. The lower melting temperature of DHSA compared to DMPA is advantageous, as it can reduce the reaction time and temperature required in the initial stages of synthesis. rsc.orgrsc.org The use of DHSA as a bio-monomer aligns with the growing demand for sustainable and environmentally friendly polymers derived from renewable resources. rsc.orgrsc.org

Research Applications and Emerging Technologies of 9,10 Dihydroxystearate Derivatives

Role in Advanced Catalytic Systems

The oxidative cleavage of the vicinal diol group in 9,10-dihydroxystearate (B1259267) and its esters is a key transformation in oleochemistry. This reaction breaks the C9-C10 bond to yield valuable C9 and C8 dicarboxylic and monocarboxylic acids, such as azelaic acid and pelargonic acid, which are precursors for polymers, lubricants, and plasticizers. Research has focused on developing efficient and sustainable catalytic systems to replace harsher, traditional methods like ozonolysis.

A variety of heterogeneous and homogeneous catalysts have been investigated for this transformation. Copper-based heterogeneous catalysts, such as copper(II) oxide supported on alumina (B75360) (CuO/Al2O3), have been employed for the selective oxidative cleavage of glycerol (B35011) tri-(9,10-dihydroxystearate) using oxygen as a green oxidant. Similarly, catalysts based on gold (Au), palladium (Pd), and bimetallic (PdAu) nanoparticles deposited on supports like aluminum oxyhydroxides and carbon have been studied. The efficiency of these catalysts is highly dependent on the nature of the active metal, the support material, and the average size of the metal nanoparticles, with gold particles smaller than 3 nm showing the highest activity.

Homogeneous catalytic systems have also been explored. Tungsten-based catalysts, such as phosphotungstic acid (H3PW12O40), are effective in the oxidative cleavage of methyl 9,10-dihydroxystearate. These systems offer high selectivity but present challenges in catalyst recovery, which is being addressed through methods like organic solvent nanofiltration.

A critical aspect of developing sustainable catalytic systems is the ability to regenerate and recycle the catalyst, reducing costs and environmental impact. For heterogeneous catalysts, recovery is often straightforward, but maintaining activity over multiple cycles can be a challenge.

In the case of CuO/Al2O3 used for the oxidative cleavage of dihydroxystearic triglyceride, the catalyst can be recovered, regenerated, and recycled. However, a significant decrease in catalytic activity has been observed after the first cycle, with substrate conversion dropping from 94% to 77% and product yields decreasing by approximately 30%.

More promising results have been seen with tungsten-based catalysts. A recyclable form of phosphotungstic acid, synthesized using cesium cations (Cs2.3H0.7PW12O40), was used for the dihydroxylation of methyl oleate (B1233923). This catalyst was recycled for up to three cycles without a significant loss in performance. Strategies for homogeneous catalysts include organic solvent nanofiltration, which has been shown to retain up to 94% of the phosphotungstic acid catalyst, paving the way for its reuse.

Catalyst SystemSubstrateReusabilityPerformance Change After Recycling
CuO/Al2O3Glycerol tri-(9,10-dihydroxystearate)Recovered and reusedConversion declined from 94% to 77% after the first cycle.
Cs2.3H0.7PW12O40Methyl OleateRecycled up to three timesNo significant loss in catalytic performance reported.
Phosphotungstic Acid (H3PW12O40)Methyl 9,10-dihydroxystearatePotential for recycling via nanofiltration94% catalyst retention achieved in monophasic system.

The design of new catalysts for transforming 9,10-dihydroxystearates is aimed at improving selectivity, conversion, and sustainability. Research has explored a range of metal nanoparticles, supports, and reaction conditions for the oxidative cleavage of DHSA.

CatalystSupportSubstrate Conversion (%)Total Product Recovery Rate (%)Azelaic Acid Yield (%)Pelargonic Acid Yield (%)
Au/AlOOH_CBoehmite100695166
Au/AlOOH_S5Alumina3583--
Pd/AlOOH_CBoehmite2571--
Au/Cp-NH4OHCarbon (Sibunit)8884--

Development of Performance-Enhanced Materials

The presence of multiple functional groups allows 9,10-dihydroxystearate derivatives to serve as building blocks for materials with enhanced performance characteristics, including lubricants, surfactants, and rheological modifiers.

The dihydroxylation of fatty esters is a key step in the synthesis of components for lubricants researchgate.net. Hydroxystearic acids are widely utilized in the manufacturing of various lubricants. Fatty acid derivatives, particularly ethoxylates, can function as lubricants and viscosity regulators in applications such as metalworking fluids venus-goa.com. While broad research indicates that monomeric and polymeric fatty acids can act as lubricity additives in distillate fuels like diesel and gasoline, specific detailed studies focusing solely on 9,10-dihydroxystearate derivatives as fuel lubricity enhancers are not extensively detailed in the available research. However, the inherent polarity from the hydroxyl groups suggests potential for surface activity, a key characteristic of lubricity enhancers.

Derivatives of 9,10-dihydroxystearic acid have been successfully converted into novel surfactants and emulsifiers. The three reactive sites on the DHSA molecule (one carboxyl and two hydroxyl groups) allow for the creation of unique molecular architectures.

9,10-Dihydroxystearic Acid Ethoxylates (DHSAE-n) have been synthesized by reacting DHSA with ethylene (B1197577) oxide, resulting in a non-ionic surfactant with three hydrophilic chains researchgate.net. These branched surfactants show high efficiency in reducing surface tension and possess good wettability researchgate.net.

Alkanolamides , such as DHSA-ethanolamide and DHSA-propanolamide, have also been synthesized. These compounds demonstrate good surface activity, reducing the surface tension of water significantly at low concentrations. They also act as effective foam improvers and stabilizers researchgate.net.

Monoglycerides (B3428702) of dihydroxystearic acid (MGDHSA) have been developed for use as emulsifiers. Studies show they have better emulsifying properties in oil-in-water (O/W) systems with high water content compared to conventional emulsifiers like glyceryl monostearate (GMS) researchgate.net.

DHSA DerivativeTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Key Application Properties
DHSA-ethanolamideAlkanolamide~0.005% (wt/vol)~35Good foaming power and stability; foam improver. researchgate.net
DHSA-propanolamideAlkanolamide~0.005% (wt/vol)~39Good foaming power and stability. researchgate.net
DHSAE-15EthoxylateNot specifiedNot specifiedBetter wettability and surface tension reduction than linear equivalent. researchgate.net
MGDHSAMonoglycerideNot specifiedNot specifiedEffective O/W emulsifier, compatible with various oils. researchgate.net

The unique structure of 9,10-dihydroxystearic acid and its derivatives suggests their potential use as rheological modifiers and gelling agents. The ability of the hydroxyl and carboxyl groups to form hydrogen bonds can lead to the formation of network structures in certain solvents, thereby increasing viscosity. Applications for DHSA as a thickening agent have been noted, particularly in cosmetics and personal care products like deodorant sticks and soaps, where it helps provide structure and stability researchgate.net. However, detailed research focusing specifically on their application as rheological modifiers in the broader field of material science is not extensively covered in the available literature.

Biochemical Systems and Metabolomics Research

The formation of 9,10-dihydroxystearic acid (DHSA) occurs both through chemical synthesis and as a product of cellular metabolism. The primary precursor for its formation is oleic acid, a common monounsaturated fatty acid.

In chemical synthesis, a prevalent method involves a two-step process. First, oleic acid undergoes epoxidation, where the carbon-carbon double bond is converted into an epoxide (oxirane) ring. This is often achieved using in situ generated performic acid from the reaction of formic acid and hydrogen peroxide. The resulting epoxidized oleic acid is then subjected to hydrolysis, which opens the epoxide ring to form the two hydroxyl groups at the 9 and 10 positions, yielding DHSA researchgate.net.

From a biological perspective, 9,10-dihydroxystearic acid is recognized as an oxidation product of oleic acid. Studies have demonstrated that this conversion can occur in mammalian cells. For instance, the formation of 9,10-dihydroxystearic acid from oleic acid has been observed in human hepatic cancer HepG2 cells biosynth.com. This suggests the presence of enzymatic pathways capable of dihydroxylation of fatty acids.

Furthermore, microbial systems are also capable of metabolizing this compound. Research has shown that the bacterium Micrococcus luteus can mediate the oxidation of threo-9,10-dihydroxystearic acid into corresponding hydroxyketones, indicating that this fatty acid can be integrated into microbial metabolic pathways polimi.it.

9,10-Dihydroxystearic acid has been identified as a bioactive lipid molecule that participates in significant biological processes and molecular interactions. Research has particularly highlighted its role in metabolic regulation and inflammatory responses.

One of the key areas of investigation is its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors crucial for regulating lipid and glucose metabolism. Studies have shown that 9,10-dihydroxystearic acid can activate PPARα. In addition to PPARα, research suggests a potential link to PPARγ activation, which may be connected to observed improvements in glucose tolerance and insulin (B600854) sensitivity in animal models researchgate.net.

Emerging research also points to a role for 9,10-dihydroxystearic acid in modulating inflammation. Molecular docking studies have indicated strong interactions between 9,10-dihydroxystearic acid and the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines nih.govnih.govresearchgate.netfrontiersin.org. This interaction suggests that 9,10-dihydroxystearic acid may function as an immunomodulatory agent.

The presence of 9,10-dihydroxystearic acid has also been reported in various organisms, including the Eastern honey bee (Apis cerana) and the protozoan parasite Trypanosoma brucei, though its specific functions in these organisms are still under investigation nih.gov.

The table below summarizes key biological interactions of 9,10-dihydroxystearic acid.

Biological Target/ProcessObserved Effect / InteractionPotential Implication
PPARα (Peroxisome Proliferator-Activated Receptor alpha) ActivationRegulation of lipid metabolism
PPARγ (Peroxisome Proliferator-Activated Receptor gamma) Potential dose-dependent activationImprovement of glucose tolerance and insulin sensitivity
NLRP3 Inflammasome Strong molecular interaction (in silico)Immunomodulatory and anti-inflammatory effects
Glucose Metabolism Decreased blood glucose levels and increased insulin sensitivity (in vivo)Management of metabolic disorders

Metabolomics, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for identifying the vast array of compounds produced during fermentation mdpi.com. This research is crucial for understanding the biochemical changes that occur and for identifying bioactive compounds in fermented foods.

In the context of fermentation, various studies have profiled the secondary metabolites produced by microorganisms such as the fungus Aspergillus oryzae and in fermented vegetable extracts nih.govresearchgate.netfrontiersin.org. These analyses reveal complex profiles that include a wide range of fatty acids and their derivatives, known as oxylipins. For instance, comprehensive profiling of A. oryzae fermentation has identified numerous unsaturated fatty acids, including various dihydroxy- and trihydroxy- fatty acid derivatives frontiersin.org. Similarly, metabolite analysis of mixed vegetable fermentation extracts has identified categories of compounds including peptides, flavonoids, and fatty acids nih.govresearchgate.net.

While these metabolomic studies confirm that complex hydroxy fatty acids are produced and modified during fermentation processes, the specific identification of 9,10-dihydroxystearic acid has not been explicitly reported in these particular studies of Aspergillus oryzae or mixed vegetable fermentation. However, the detection of structurally similar molecules, such as dihydroxydodecanoic acid, suggests that the enzymatic machinery for producing dihydroxy fatty acids exists in these fermentation systems frontiersin.org. Further targeted analysis would be required to confirm the presence and quantity of 9,10-dihydroxystearic acid in various fermented products.

Environmental Fate and Sustainability Research of 9,10 Dihydroxystearate

Biodegradation Studies of 9,10-Dihydroxystearate (B1259267) in Aquatic Environments

The persistence of a chemical in the environment is a key determinant of its potential for long-term ecological impact. Biodegradation studies are crucial for understanding how quickly and completely a substance is broken down by microorganisms in natural ecosystems.

Sodium 9,10-dihydroxystearate has been shown to be readily biodegradable. In a study evaluating the properties of its sodium soap, the compound degraded by more than 60% within a 28-day period, which is a standard criterion for classifying a substance as readily biodegradable researchgate.netnih.gov. This indicates that it is unlikely to persist in the environment.

Further supporting this, the precursor, 9,10-dihydroxystearic acid (DHSA) derived from palm oil, also demonstrated ready biodegradability. In a test following the OECD 301C Modified MITI (I) guideline, DHSA achieved 65% biodegradation within 28 days researchgate.net. This rapid degradation in aquatic environments suggests that the compound is not expected to accumulate in food chains and is unlikely to pose long-term problems in aquatic ecosystems, despite its low water solubility researchgate.net.

Biodegradation of this compound and Related Compounds
CompoundTest GuidelineBiodegradation PercentageTimeframe (days)Readily Biodegradable Status
This compound soapNot specified>60%28Yes
9,10-Dihydroxystearic acid (palm-based)OECD 301C Modified MITI (I)65%28Yes

The rate of biodegradation of fatty acid salts like this compound in aquatic environments is influenced by several key factors:

Bioavailability : The low water solubility of longer-chain fatty acid salts can influence their availability to microorganisms. In aquatic systems, the presence of calcium and magnesium ions leads to the formation of less soluble salts, which may affect their degradation rates researchgate.net. However, dispersion of these insoluble particles can facilitate metabolism researchgate.net.

Microbial Population : The presence of a sufficient number of microorganisms capable of metabolizing the compound is essential for significant degradation rates mdpi.com. The specific types of bacteria present can also play a role; for instance, bacteria from the Syntrophomonadaceae and Syntrophaceae families are known to be involved in the anaerobic degradation of long-chain fatty acids organic-chemistry.org.

Temperature and pH : Like most biological processes, microbial metabolism is influenced by temperature and pH. Microorganisms have optimal temperature and pH ranges for their metabolic activities, and deviations from these can slow down the rate of biodegradation mdpi.com.

Nutrient Availability : The presence of essential nutrients is necessary to support microbial growth and metabolism, which in turn drives the biodegradation process mdpi.com.

Green Chemistry Principles in 9,10-Dihydroxystearate Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 9,10-dihydroxystearate provides opportunities to apply these principles to create a more sustainable manufacturing process.

The traditional synthesis of 9,10-dihydroxystearic acid, the precursor to this compound, often involves the in-situ formation of performic acid from the reaction of formic acid and hydrogen peroxide mdpi.com. While effective, formic acid is a corrosive and hazardous substance.

A greener alternative has been developed that avoids the use of strong acids like formic or sulfuric acid. This method utilizes phosphotungstic acid or a supported version of it as a catalyst for the reaction between oleic acid and hydrogen peroxide. This approach offers several advantages in line with green chemistry principles mdpi.com:

Reduced Corrosion : The elimination of strong acids minimizes equipment corrosion.

Reduced Pollution : The process does not require the addition of a base for neutralization after the reaction, simplifying the workup and reducing waste streams.

Improved Selectivity and Activity : The catalyst demonstrates good selectivity and high activity, leading to a more efficient conversion to the desired product.

This catalytic method results in a cleaner reaction with fewer hazardous by-products, contributing to a more environmentally benign synthesis process mdpi.com.

Process Intensification is a key strategy for reducing energy consumption in chemical manufacturing. This can involve combining multiple unit operations, such as reaction and separation, into a single piece of equipment energy.gov. For processes like the synthesis of 9,10-dihydroxystearic acid, this could translate to reactive distillation or membrane reactors that can improve reaction equilibrium and reduce the energy required for purification nih.gov.

The development of more efficient catalytic systems can also lead to significant energy savings. Catalysts that allow the reaction to proceed at lower temperatures and pressures reduce the energy input required to maintain reaction conditions. For instance, the optimization of reaction parameters, such as temperature, has been a focus of research to improve the yield of dihydroxystearic acid, with some studies identifying optimal temperatures as low as 35°C researchgate.net.

Comparison of Synthesis Methods for 9,10-Dihydroxystearic Acid and Potential for Energy Efficiency
Synthesis MethodKey Reagents/CatalystsPotential for Energy Efficiency Improvement
Traditional Performic Acid RouteFormic Acid, Hydrogen PeroxideOptimization of reaction temperature and time.
Green Catalytic RoutePhosphotungstic Acid, Hydrogen PeroxideLower reaction temperatures and potentially shorter reaction times due to high catalyst activity.
Advanced Methods (potential)Various catalystsMicrowave and ultrasound assistance can significantly reduce reaction times and energy input.

Theoretical and Computational Studies of 9,10 Dihydroxystearate

Molecular Modeling and Simulation of 9,10-Dihydroxystearate (B1259267)

Molecular modeling and simulation techniques are employed to study the dynamic behavior and energetic properties of 9,10-dihydroxystearate. These methods can elucidate conformational changes, interactions with other molecules, and the mechanisms of chemical reactions.

The formation of 9,10-dihydroxystearic acid often involves the dihydroxylation of oleic acid. Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, are instrumental in elucidating the catalytic mechanisms of such reactions. These studies can model the enzymatic environment and the electronic changes that occur during the reaction.

Research into enzymes like cytochrome P450 monooxygenases, which are capable of hydroxylating fatty acids, has benefited from QM/MM approaches. These simulations can map the reaction pathway for hydrogen atom abstraction from the fatty acid chain by the highly reactive iron-oxo species in the enzyme's active site, followed by the hydroxylation step. The calculations can determine the activation barriers for these steps, providing a quantitative measure of the reaction's feasibility. For instance, QM/MM studies on P450 BM3 have shown that the barrier for hydrogen abstraction can be around 13-16 kcal/mol, depending on the spin state of the iron center nih.gov.

While a specific QM/MM study on the formation of 9,10-dihydroxystearate was not found in the available literature, the principles from studies on similar fatty acid hydroxylations can be applied. A hypothetical reaction mechanism could involve the initial epoxidation of the double bond in oleic acid, followed by enzymatic hydrolysis of the epoxide to form the diol. Computational analysis would involve modeling the active site of the epoxidase and the subsequent hydrolase to determine the stereochemical outcome and the energetics of each step. Density Functional Theory (DFT) has been used to study the thermal oxidation of oleic acid, which can also lead to hydroxylated products, revealing complex reaction pathways involving peroxide and alkoxy radicals nih.gov.

Table 1: Representative Energy Barriers for Fatty Acid Hydroxylation Steps from QM/MM Studies

Reaction StepEnzyme System (Example)Calculated Activation Energy (kcal/mol)Computational Method
Hydrogen AbstractionCytochrome P450 BM313.3 (quartet state)QM/MM
Hydrogen AbstractionCytochrome P450 BM315.6 (doublet state)QM/MM
EpoxidationModel SystemVaries (dependent on oxidant)DFT
Epoxide HydrolysisModel SystemVaries (dependent on catalyst)DFT

This table presents example values from studies on fatty acid hydroxylation to illustrate the type of data obtained from computational analysis. The specific values for 9,10-dihydroxystearate formation would require a dedicated computational study.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of molecules like 9,10-dihydroxystearic acid. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. This allows for the exploration of the molecule's conformational landscape and its interactions with its environment.

A study investigating the immunomodulatory potential of pineapple metabolites performed a 50-nanosecond MD simulation on a complex of 9,10-dihydroxystearic acid and the NLRP3 inflammasome researchgate.net. Such simulations can reveal how the fatty acid adapts its conformation to fit within the binding pocket of a protein. The flexibility of the long alkyl chain and the orientation of the hydroxyl and carboxyl groups are crucial for establishing and maintaining interactions with the protein.

The stability of the protein-ligand complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the complex has reached a state of equilibrium. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the molecule are more flexible. For 9,10-dihydroxystearic acid, higher RMSF values would be expected for the terminal methyl group and the carboxyl group, while the central portion containing the hydroxyl groups might be more constrained within a binding site.

MD simulations of long-chain fatty acids typically employ force fields such as COMPASS, GROMOS, or AMBER, which have been parameterized to accurately describe the behavior of organic molecules nih.govconicet.gov.ar. The simulations are usually performed in a periodic box of solvent molecules (e.g., water) to mimic physiological conditions.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of 9,10-Dihydroxystearic Acid

ParameterValue/Description
Force FieldGROMOS, AMBER, COMPASS
SolventExplicit water model (e.g., SPC/E, TIP3P)
System Size~50,000 atoms (including solvent)
Simulation Time50-100 nanoseconds
Temperature300 K (controlled by a thermostat)
Pressure1 atm (controlled by a barostat)
Integration Timestep2 femtoseconds

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules. These methods can calculate the electronic structure of a molecule with a high degree of accuracy, from which properties like vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be derived.

While specific DFT calculations for the spectroscopic properties of 9,10-dihydroxystearate were not found in the searched literature, the methodology is well-established for fatty acids youtube.com. For instance, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) can predict the vibrational spectra of oleic acid with good agreement with experimental data youtube.com. A similar approach could be applied to 9,10-dihydroxystearate to predict its characteristic IR absorption bands, such as the O-H stretching of the hydroxyl groups, the C=O stretching of the carboxylic acid, and the various C-H stretching and bending modes of the alkyl chain.

Similarly, NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method in combination with DFT. This has been successfully applied to various fatty acids to aid in the assignment of experimental spectra and to study conformational effects on chemical shifts. For 9,10-dihydroxystearate, such calculations would be particularly useful for predicting the ¹³C and ¹H chemical shifts of the carbons and protons at the 9 and 10 positions, which are significantly affected by the presence of the hydroxyl groups.

Table 3: Hypothetical Predicted Spectroscopic Data for 9,10-Dihydroxystearic Acid based on DFT Calculations

Spectroscopic TechniquePredicted Peak/ShiftAssignment
IR Spectroscopy~3300-3500 cm⁻¹ (broad)O-H stretching (hydroxyl groups)
IR Spectroscopy~1710 cm⁻¹C=O stretching (carboxylic acid)
¹³C NMR Spectroscopy~70-75 ppmC9-OH and C10-OH
¹H NMR Spectroscopy~3.4-3.6 ppmH9-C-OH and H10-C-OH

This table presents hypothetical data based on typical values for similar functional groups in fatty acids and illustrates the expected outcomes of quantum chemical calculations. Actual values would need to be determined by specific calculations on 9,10-dihydroxystearate.

Computational Approaches in Biochemical Interaction Studies

Computational methods are increasingly used to study the interactions of small molecules like 9,10-dihydroxystearic acid with biological macromolecules. These approaches can predict potential protein targets and elucidate the molecular details of these interactions.

Network pharmacology is a computational approach that aims to understand the effects of a ligand on a network of interacting proteins. By integrating information from various databases on protein-protein interactions, gene-disease associations, and compound-protein interactions, it is possible to predict the potential biological targets of a molecule and its likely physiological effects.

For a compound like 9,10-dihydroxystearic acid, which has known anti-inflammatory properties, a network pharmacology approach would start by identifying known and predicted protein targets. These targets are often involved in inflammatory signaling pathways. For example, lipids and fatty acids are known to interact with targets such as peroxisome proliferator-activated receptors (PPARs), toll-like receptors (TLRs), and components of the inflammasome.

While a specific network pharmacology study for 9,10-dihydroxystearic acid is not available in the provided search results, studies on other anti-inflammatory lipids have identified key signaling pathways such as the NF-κB and MAPK pathways as being modulated by these molecules nih.gov. A hypothetical network pharmacology analysis of 9,10-dihydroxystearate would likely identify similar pathways and protein targets.

Table 4: Representative Potential Protein-Ligand Interactions for an Anti-inflammatory Lipid from Network Pharmacology

Protein TargetBiological PathwayPotential Role in Inflammation
PPARγLipid metabolism, InflammationAgonism can lead to anti-inflammatory effects
NF-κBInflammatory signalingInhibition of this pathway reduces pro-inflammatory cytokine production
MAPK14 (p38α)MAP kinase signalingInhibition can suppress inflammatory responses
NLRP3Inflammasome activationModulation of this protein can affect IL-1β production
TLR4Innate immunityAntagonism can reduce inflammatory signaling

This table provides examples of potential protein targets for an anti-inflammatory lipid based on common findings in network pharmacology studies. The specific targets for 9,10-dihydroxystearate would need to be determined through a dedicated study.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.

A recent computational study used molecular docking to investigate the interaction of 9,10-dihydroxystearic acid with the NLRP3 inflammasome, a key protein complex involved in inflammation researchgate.net. The docking results indicated strong interactions between the dihydroxystearic acid and NLRP3. The binding affinity is estimated by a scoring function that takes into account factors such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

The docking pose would likely show the carboxylate group of the dihydroxystearate forming salt bridges or hydrogen bonds with positively charged or polar residues in the NLRP3 binding pocket. The two hydroxyl groups at the 9 and 10 positions could also form crucial hydrogen bonds, anchoring the molecule in a specific orientation. The long hydrophobic alkyl chain would likely be stabilized by van der Waals interactions with nonpolar residues in the binding site.

Following the initial docking, the stability of the predicted binding pose can be further assessed using molecular dynamics simulations, as was done in the study involving 9,10-dihydroxystearic acid and NLRP3 researchgate.net. The binding free energy of the complex can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more quantitative measure of the binding affinity.

Table 5: Summary of a Hypothetical Molecular Docking Study of 9,10-Dihydroxystearic Acid with NLRP3

ParameterFinding/Observation
Predicted Binding AffinityFavorable (e.g., -7 to -9 kcal/mol)
Key Interacting ResiduesArginine, Lysine (for carboxylate)
Serine, Threonine (for hydroxyls)
Leucine, Valine (for alkyl chain)
Types of InteractionsHydrogen bonds, Salt bridges, Van der Waals forces
Stability in MD SimulationStable RMSD over 50 ns

This table summarizes the expected findings from a molecular docking and MD simulation study, based on the available information and general principles of protein-ligand interactions.

Future Research Directions and Grand Challenges in 9,10 Dihydroxystearate Science

Elucidating Complex Reaction Networks and By-product Formation

The synthesis of 9,10-dihydroxystearic acid (DHSA), the precursor to sodium 9,10-dihydroxystearate (B1259267), is typically achieved through a multi-step process, most commonly the epoxidation of oleic acid followed by hydrolysis of the oxirane ring. researchgate.net This process, while effective, involves complex reaction networks that are not fully understood.

A common method involves the in situ generation of performic acid from formic acid and hydrogen peroxide, which acts as the epoxidizing agent. researchgate.netuitm.edu.my During this process, side reactions can occur, leading to the formation of various by-products. The presence of strong mineral acids, often used as catalysts, can promote the undesired ring-opening of the epoxide, diminishing the final yield. researchgate.net Furthermore, oxidative cleavage of the carbon-carbon double bond or the diol can occur, yielding smaller molecules like azelaic acid and pelargonic acid. nih.govmdpi.com Autoxidation of oleic acid can also lead to the formation of monoacyl derivatives of dihydroxystearic acid and α,β-unsaturated keto acids. nih.gov

A significant challenge lies in mapping these reaction pathways and identifying the intermediates and by-products formed under different conditions. Future research must focus on developing advanced analytical techniques to monitor these reactions in real-time. A deeper understanding will enable the design of processes that maximize the selectivity towards the desired 9,10-dihydroxystearate product while minimizing waste. researchgate.net

Table 1: Common By-products in 9,10-Dihydroxystearate Synthesis

By-product Category Specific Examples Formation Pathway
Oxidative Cleavage Products Azelaic Acid, Pelargonic Acid, Suberic Acid, Caprylic Acid Cleavage of the C9-C10 bond of the diol or the original double bond. nih.govmdpi.com
Incomplete Reaction Products 9,10-Epoxystearate Incomplete hydrolysis of the intermediate epoxide. researchgate.netresearcher.life
Autoxidation Products Monoacyl derivatives of DHSA, α,β-Unsaturated keto acids Side reactions during the oxidation process. nih.gov
Isomers High-melting point isomer (from elaidic acid) Use of trans-isomer fatty acids in the feedstock. orgsyn.org

Development of Highly Selective and Sustainable Catalysts

Catalysis is central to the efficient and environmentally benign production of 9,10-dihydroxystearate. The conventional Prilezhaev method using in situ formed peroxycarboxylic acids often requires strong mineral acid catalysts, which lead to corrosion, difficult separations, and significant waste generation. researchgate.net A grand challenge is the development of highly selective, reusable, and sustainable catalysts.

Significant progress has been made with various catalytic systems:

Homogeneous Catalysts : Tungsten-based catalysts, such as phosphotungstic acid (H₃PW₁₂O₄₀), have shown high efficacy, converting methyl oleate (B1233923) to methyl-9,10-dihydroxystearate (MDHS) with yields up to 98% in the presence of hydrogen peroxide. rsc.orgresearchgate.net The proposed mechanism involves the formation of peroxo-phosphotungstate anions that directly dihydroxylate the double bond. rsc.org Ruthenium-catalyzed epoxidation is another effective homogeneous approach. researcher.life

Heterogeneous Catalysts : To improve reusability and simplify product purification, research has focused on heterogeneous catalysts. Supported metal nanoparticles, including gold (Au), palladium (Pd), and bimetallic PdAu on supports like alumina (B75360) or carbon, are being investigated for the oxidative cleavage of DHSA, a related reaction that highlights their potential for C-C bond transformations. mdpi.com Catalysts with gold nanoparticles smaller than 3 nm have demonstrated the highest activity. mdpi.com Solid acid catalysts, such as ion-exchange resins, have also been used for the hydrolysis of the intermediate epoxide. researchgate.net

Recyclable Catalysts : A promising avenue is the development of recyclable catalysts. For instance, doping phosphotungstic acid with cesium cations (Cs₂.₃H₀.₇PW₁₂O₄₀) has created a catalyst that can be recycled for up to three cycles without a significant loss in performance. rsc.org

Table 2: Comparison of Catalytic Systems for Dihydroxylation of Oleic Acid/Esters

Catalyst System Substrate Oxidant Key Findings
Phosphotungstic Acid (H₃PW₁₂O₄₀) Methyl Oleate H₂O₂ 98% yield of MDHS; mechanism involves peroxo-phosphotungstate anions. rsc.orgresearchgate.net
Cesium-doped Phosphotungstic Acid (Cs₂.₃H₀.₇PW₁₂O₄₀) Methyl Oleate H₂O₂ Recyclable for up to three cycles without significant loss of activity. rsc.org
Ruthenium-based (homogeneous) Methyl Oleate H₂O₂ High conversion (97%) in continuous flow systems. researcher.life
Au Nanoparticles on Carbon (Au/Cp) 9,10-Dihydroxystearic Acid O₂ Effective for subsequent oxidative cleavage; highlights activity for C-O bond systems. mdpi.com
Ion-Exchange Resin Methyl Oleate H₂O₂ / Acetic Acid Solid acid catalyst for hydrolysis of the intermediate epoxide. researchgate.net

Advanced Characterization of Stereoisomers and Their Functional Differences

The dihydroxylation of the double bond at the C9-C10 position of oleic acid (a cis-alkene) can result in different stereoisomers, namely erythro and threo diols. The stereochemical outcome depends on the reaction mechanism. For example, oxidation with potassium permanganate (B83412) under alkaline conditions typically results in syn-dihydroxylation, yielding the erythro isomer. oc-praktikum.de In contrast, the common industrial route involving the epoxidation of the alkene followed by acid-catalyzed hydrolysis (anti-opening of the epoxide) typically yields the threo isomer.

A significant gap in the current knowledge is the detailed characterization of these individual stereoisomers and a thorough understanding of how their stereochemistry influences their physical, chemical, and biological properties. The spatial arrangement of the two hydroxyl groups can affect intermolecular hydrogen bonding, which in turn dictates properties like melting point, solubility, and crystal structure. These differences could be leveraged for specific applications.

Future research must employ advanced characterization techniques, such as high-resolution NMR spectroscopy and X-ray crystallography, to unambiguously determine the stereochemistry of the products. Furthermore, systematic studies are needed to compare the functional performance of the pure erythro and threo isomers in various applications, from surfactants and lubricants to biologically active agents. This represents a major challenge due to the difficulty in separating the isomers and obtaining stereochemically pure samples.

Exploring Novel Derivatization Strategies for Targeted Applications

The 9,10-dihydroxystearate molecule is a versatile platform chemical due to its three functional groups: a terminal carboxylic acid and two vicinal hydroxyl groups. researchgate.net This structure allows for a wide range of chemical modifications, opening doors to novel derivatives with tailored properties for specific applications.

Current and future derivatization strategies include:

Esterification : The carboxyl group can be esterified to produce various alkyl esters. researchgate.net The hydroxyl groups can also be esterified, for example, with anhydrides like succinic or phthalic anhydride (B1165640) to create ester-diacids, which can then be polymerized. nih.gov

Ethoxylation : Reaction with ethylene (B1197577) oxide can attach polyether chains to the hydroxyl and carboxyl groups, creating non-ionic surfactants with unique properties due to their branched, multi-hydrophilic chain structure. researchgate.net

Polymer Synthesis : 9,10-dihydroxystearic acid is a valuable bio-based monomer for producing polymers. It can be used to synthesize polyesters and has been investigated as a substitute for 2,2-bis(hydroxymethyl)-propionic acid (DMPA) in the production of waterborne polyurethane dispersions. nih.gov

The grand challenge is to move beyond simple derivatives and design complex, high-performance molecules. This involves developing selective chemical and enzymatic catalysis methods to modify specific functional groups on the molecule. researchgate.net Exploring these derivatization pathways will be crucial for creating new materials, such as specialty lubricants, cosmetic ingredients, pigment coating agents, and advanced polymers, from this renewable feedstock. researchgate.netnih.gov

Deeper Mechanistic Understanding of Biological Interactions

Preliminary research has indicated that 9,10-dihydroxystearic acid possesses interesting biological activities. Studies in diabetic mice have shown that DHSA can improve glucose tolerance and insulin (B600854) sensitivity. nih.gov The proposed mechanism for this effect is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose metabolism. nih.gov The research indicated that DHSA at concentrations of 50-100 μmol/L activated PPAR-γ in a dose-dependent manner, though it did not activate the related PPAR-α. nih.gov

Fatty acids are broken down for energy via the fatty acid β-oxidation pathway, a multi-step process occurring within the mitochondria and peroxisomes. aocs.orglibretexts.org The introduction of hydroxyl groups on the fatty acid chain, as in DHSA, could significantly alter its metabolism through this pathway.

A major challenge is to gain a deeper mechanistic understanding of these biological interactions at the molecular level. Key research questions include:

How does the structure of DHSA, including its stereochemistry, affect its binding affinity and activation of PPAR-γ and other nuclear receptors?

How is DHSA metabolized by cells? Does it follow the conventional β-oxidation pathway, or are alternative enzymatic routes involved?

What are the downstream effects of DHSA on gene expression and metabolic pathways beyond glucose regulation?

Answering these questions will require a combination of in vitro cell-based assays, animal studies, and advanced metabolomic and proteomic analyses. This knowledge could pave the way for applications in nutrition, therapeutics, and biomedical materials.

Scale-Up and Process Optimization for Industrial Feasibility

Transitioning the synthesis of 9,10-dihydroxystearate from laboratory-scale batches to commercially viable industrial production presents significant engineering challenges. uitm.edu.my Process optimization is key to ensuring economic feasibility, product consistency, and minimizing environmental impact.

Statistical methods like the Taguchi method have been successfully employed to optimize reaction parameters. For instance, studies on DHSA production via in situ hydrolysis of epoxidized oleic acid identified optimal conditions for maximizing yield. researchgate.netuitm.edu.my One study identified an optimal hydrogen peroxide to oleic acid molar ratio of 1.5, a formic acid to oleic acid molar ratio of 0.5, a reaction temperature of 35°C, and an agitation speed of 200 RPM. uitm.edu.my Another optimization study for the hydrolysis step found optimal conditions to be a temperature of 80°C, an oil-to-solution ratio of 0.75, and an agitation speed of 650 rpm using H₂SO₄ as a catalyst. uitm.edu.my

A critical area for future research is the development of continuous flow processes. researcher.life Continuous manufacturing offers several advantages over batch processing, including improved safety (e.g., handling hydrogen peroxide at high temperatures), better process control, higher consistency, and increased space-time yields. researcher.life A study on the sequential epoxidation and hydrolysis of methyl oleate in a flow reactor demonstrated high conversions with a total residence time of only 27 minutes. researcher.life

Furthermore, understanding the reaction kinetics is fundamental for designing commercial-scale reactors. The hydrolysis of the oxirane ring has been shown to follow pseudo-first-order kinetics with respect to the oxirane concentration. uitm.edu.my Future work must focus on developing robust kinetic models, optimizing reactor design, and creating efficient downstream purification processes to make the production of 9,10-dihydroxystearate industrially feasible. uitm.edu.my

Table 3: Optimized Parameters for DHSA Production

Process Step Parameter Optimized Value Source
In-situ Epoxidation-Hydrolysis H₂O₂ / Oleic Acid Molar Ratio 1.5 uitm.edu.my
HCOOH / Oleic Acid Molar Ratio 0.5 uitm.edu.my
Reaction Temperature 35 °C uitm.edu.my
Agitation Speed 200 RPM uitm.edu.my
Hydrolysis of Epoxide Reaction Temperature 80 °C uitm.edu.my
Oil to Solution Ratio 0.75 uitm.edu.my
Catalyst H₂SO₄ uitm.edu.my
Agitation Speed 650 RPM uitm.edu.my

Integration of Artificial Intelligence and Machine Learning in Research Discovery

The complexity of chemical synthesis and biological systems offers a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the pace of discovery and optimization in 9,10-dihydroxystearate science.

Potential applications include:

Reaction Prediction and Optimization : ML algorithms can analyze large datasets from chemical experiments to identify correlations between reaction parameters and outcomes (e.g., yield, selectivity). nih.govresearchgate.net This can be used to predict the results of new experiments and suggest optimal reaction conditions, reducing the number of physical experiments required. nih.gov

Catalyst Design : Computational chemistry, combined with ML, can be used to design novel catalysts. mdpi.com DFT (Density Functional Theory) calculations can predict catalyst properties, and ML models can screen vast numbers of potential catalyst structures to identify the most promising candidates for synthesis and testing. mdpi.comresearchgate.net

Predicting Reaction Pathways : AI can help elucidate complex reaction networks by predicting plausible reaction pathways and transition states. researchgate.netcecam.org This can aid in understanding by-product formation and designing strategies to suppress unwanted reactions.

Biological Activity Prediction : ML models can be trained on existing data to predict the biological activity of novel DHSA derivatives, helping to prioritize which compounds to synthesize for applications in medicine or nutrition. mdpi.com

Metabolic Pathway Analysis : In the context of biofuel research, AI is already being used to model and optimize fatty acid metabolism in organisms. stocktitan.net Similar approaches could be used to understand and engineer the biological interactions of DHSA.

The grand challenge is to generate high-quality, standardized datasets required to train these AI/ML models effectively. Integrating automated robotic experimentation with ML algorithms could create a closed-loop system for accelerated discovery, where the AI designs experiments, a robot performs them, and the results are fed back to the AI to refine its models and design the next set of experiments.

Circular Economy Approaches for 9,10-Dihydroxystearate Production and Utilization

The transition from a linear "take-make-dispose" model to a circular economy is a paramount challenge for the chemical industry. For sodium 9,10-dihydroxystearate, a bio-based oleochemical, circular economy principles offer a framework to enhance sustainability throughout its lifecycle. This involves careful consideration of feedstock sourcing, production processes, and end-of-life management. The core tenets of a circular economy—eliminating waste and pollution, circulating products and materials, and regenerating nature—are all applicable to the lifecycle of this compound. ellenmacarthurfoundation.org

A significant stride towards a circular model for this compound lies in the utilization of renewable and waste-based feedstocks. dksh.compharmafeatures.comenergy.govfuturefuelcorporation.com The primary precursor, oleic acid, is abundantly available from vegetable oils, with palm oil being a major source. A circular approach necessitates the use of sustainably sourced palm oil, and increasingly, the valorization of waste cooking oils as a feedstock. nih.govmdpi.com This not only reduces the reliance on virgin resources but also addresses the environmental challenge of waste oil disposal. nih.govmdpi.com The production of 9,10-dihydroxystearic acid from these renewable sources is a key step in creating a bio-based and circular value chain. researchgate.net

The principles of green chemistry are integral to the circular production of this compound. circle-economy.com Research has focused on developing cleaner synthesis routes for its precursor, 9,10-dihydroxystearic acid. Traditional methods often involve harsh oxidants and produce significant waste. oc-praktikum.de Greener alternatives, such as those using hydrogen peroxide as an oxidant and catalysts that can be recycled, are being explored to minimize environmental impact. google.com For instance, a patented method for preparing 9,10-dihydroxystearic acid avoids the use of strong acids like formic and sulfuric acid, thereby reducing equipment corrosion and environmental pollution. google.com Enzymatic processes, using oleate hydratases, also present a sustainable pathway for the biotransformation of oleic acid to 10-hydroxystearic acid, a closely related compound. mdpi.com

The valorization of waste streams within the oleochemical industry is another critical component of a circular economy for this compound. The palm oil industry, a primary source of oleic acid, generates substantial amounts of biomass waste, such as empty fruit bunches and palm oil mill effluent (POME). wur.nlresearchgate.netbiointerfaceresearch.comresearcher.lifeimperial.ac.uk These waste streams can be upcycled to produce energy, biofuels, and other value-added products, creating a more integrated and less wasteful system. researchgate.netbiointerfaceresearch.comresearcher.lifeimperial.ac.ukdigitrendz.blognih.gov For example, POME can be used as a feedstock for the production of renewable biomass fuel pellets. researchgate.net

Industrial symbiosis, where the waste from one industrial process becomes the feedstock for another, offers a promising avenue for enhancing the circularity of this compound production. royalsocietypublishing.orgicheme.orgicheme.orgnordregio.orgcefic.orgresearchgate.net In an oleochemical complex, by-products and waste streams from the production of one chemical can be utilized in the synthesis of others, minimizing waste and maximizing resource efficiency. icheme.org This integrated approach can lead to significant reductions in greenhouse gas emissions and create a more resilient and sustainable industrial ecosystem. icheme.orgicheme.org

The end-of-life management of products containing this compound is a crucial aspect of its circularity. As a surfactant and specialty chemical, it is often used in formulations that are ultimately released into the environment. Therefore, its biodegradability and ecotoxicity are of significant concern. researchgate.netrivm.nlnih.gov Studies on related dihydroxystearic acid derivatives have shown that they can be readily biodegradable, which is a positive attribute for a circular economy. rivm.nl This ensures that the material can return to the biosphere without causing long-term harm. nih.gov

Life Cycle Assessment (LCA) is an essential tool for evaluating the environmental performance of this compound within a circular economy framework. reagens-group.comchalmers.seresearchgate.netajbasweb.com A cradle-to-gate LCA can help identify environmental hotspots in the production process, from raw material extraction to the final product. reagens-group.com Such assessments can guide the development of more sustainable production pathways and inform choices regarding feedstocks and manufacturing technologies.

While significant progress has been made in aligning the production of 9,10-dihydroxystearic acid with circular economy principles, challenges remain. The development of efficient and scalable closed-loop systems for the recovery and reuse of this compound from consumer and industrial waste streams is a key area for future research. phb1.comevonik.comalco-chem.comautomationreadypanels.cominterconchemical.com Upcycling, the process of converting waste materials into new materials of higher value, also presents an opportunity for innovation in the oleochemical industry. ens-newswire.com

Q & A

Q. What are the established methods for synthesizing sodium 9,10-dihydroxystearate, and how do reaction conditions influence yield?

this compound is typically synthesized via hydrolysis of 9,10-epoxystearate derivatives under acidic or enzymatic conditions. For example, simulated gastric digestion of 9,10-epoxystearate in vitro leads to ring-opening hydrolysis, producing the dihydroxy derivative . Optimization involves controlling pH, temperature, and catalysts (e.g., H-bentonite for acetalization). However, steric hindrance in branched esters (e.g., isopropyl derivatives) can reduce reaction efficiency . Standard protocols recommend using methanol or ethanol as solvents to enhance solubility during synthesis .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is widely used to assess purity (>98% as per industrial standards) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms hydroxyl group positions and stereochemistry. Rheological testing (e.g., viscosity measurements) is critical for evaluating functional properties in lubricant formulations . For quantitative conversion analysis, gas chromatography-mass spectrometry (GC-MS) tracks epoxy-to-diol transformations, though limitations in diol quantification persist .

Q. How does this compound interact with biological systems, such as metabolic pathways?

In murine studies, 9,10-dihydroxystearic acid derivatives modulate glucose metabolism by enhancing insulin sensitivity in KKAy mice, likely via peroxisome proliferator-activated receptor (PPAR) pathways . Biosynthetically, it is linked to cutin and suberin formation in plants, where epoxy intermediates undergo hydroxylation via cytochrome P450 enzymes (KEGG pathway map00073) .

Q. What are the key physicochemical properties relevant to its application in material science?

The compound exhibits a melting point of 92–94°C, density of 0.968 g/cm³, and refractive index of 1.467 . Its amphiphilic structure enables surfactant-like behavior, reducing surface tension in aqueous systems. Lithium greases formulated with 9,10-dihydroxystearate derivatives demonstrate superior thermal stability (up to 180°C) and shear-thinning properties .

Advanced Research Questions

Q. How can continuous-flow reactors improve the catalytic synthesis of methyl 9,10-dihydroxystearate?

Continuous-flow systems enhance epoxidation and hydrolysis efficiency by minimizing side reactions. Vondran et al. (2022) achieved >90% conversion using technical feedstocks (e.g., oleic acid) with immobilized catalysts (e.g., Ti-SiO₂) under controlled residence times. This method reduces energy consumption and improves scalability compared to batch processes .

Q. What mechanisms explain discrepancies in epoxy-to-diol conversion rates under varying gastric conditions?

In simulated gastric environments, 9,10-epoxystearate hydrolysis yields dihydroxystearate, but conversion rates vary due to pH-dependent ring-opening kinetics. Acidic conditions (pH 1–2) favor protonation of the epoxy group, accelerating hydrolysis. However, incomplete quantification of diols in GC-MS analyses (due to low volatility) may lead to underreporting .

Q. What are the challenges in optimizing acetalization reactions for biolubricant development?

Sonochemical acetalization of this compound with aldehydes (e.g., pentanal) requires balancing steric effects and catalyst activity. Linear alkyl esters (methyl, ethyl) yield stable dioxolanes, but branched esters (isopropyl) face steric hindrance, reducing reaction efficiency. H-bentonite catalysts improve selectivity, though gelation in n-propyl derivatives limits lubricant applicability .

Q. How do hydroxyl group stereochemistry and salt forms (e.g., sodium vs. lithium) affect rheological behavior?

The (9S,10R) stereoisomer enhances crystallinity in greases, improving load-bearing capacity. Sodium salts exhibit higher solubility in polar solvents compared to lithium derivatives, which form stronger ionic networks. Lithium-based formulations show superior mechanical stability under high shear stress (e.g., ASTM D2266 testing) .

Q. What metabolic engineering strategies could enhance microbial production of 9,10-dihydroxystearate?

Heterologous expression of plant cytochrome P450 enzymes (e.g., CYP77A) in Yarrowia lipolytica enables epoxy fatty acid synthesis from stearate. Subsequent hydrolysis via epoxide hydrolases (e.g., Solanum tuberosum EH3) could yield dihydroxystearate. Challenges include optimizing NADPH regeneration and minimizing byproduct formation .

Q. How do data inconsistencies arise in quantifying dihydroxystearate derivatives, and how can they be resolved?

Discrepancies stem from analytical limitations: HPLC-UV may co-elute impurities, while NMR struggles with low-concentration samples. Multi-method validation (e.g., LC-MS/MS with isotope-labeled standards) improves accuracy. For industrial samples, thermogravimetric analysis (TGA) distinguishes volatile impurities from the target compound .

Methodological Guidelines

  • Synthesis Optimization : Use continuous-flow reactors for scalable epoxidation .
  • Analytical Validation : Combine HPLC, GC-MS, and NMR for structural and quantitative analysis .
  • Biological Assays : Employ PPAR-γ reporter gene assays to study metabolic effects .
  • Material Testing : Apply ASTM D2596 for grease performance under extreme pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.